molecular formula C22H38Br2S B1515386 2,5-Dibromo-3-octadecylthiophene CAS No. 205235-01-4

2,5-Dibromo-3-octadecylthiophene

Cat. No. B1515386
M. Wt: 494.4 g/mol
InChI Key: ZKEZVCBCCSWUTA-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-octadecylthiophene is a chemical compound with the molecular formula C22H38Br2S and a molecular weight of 494.41 . It is a solid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-3-octadecylthiophene consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with bromine atoms attached at the 2 and 5 positions and an octadecyl group (a long chain of 18 carbon atoms) attached at the 3 position .


Physical And Chemical Properties Analysis

2,5-Dibromo-3-octadecylthiophene is a white to light yellow powder or crystal . The melting point ranges from 41.0 to 45.0 degrees Celsius .

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Application Summary : The compound “2,5-Dibromo-3-octadecylthiophene” is used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction .
    • Methods of Application : This coupling method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .
    • Results or Outcomes : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and bio-film inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity .

    Scientific Field: Material Science

    • Application Summary : “2,5-Dibromo-3-octadecylthiophene” is used as a conducting polymer precursor .

Safety And Hazards

While specific safety and hazard information for 2,5-Dibromo-3-octadecylthiophene is not available, it’s important to handle all chemical substances with care. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . In case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

2,5-Dibromo-3-octadecylthiophene is a part of the class of compounds known as thiophenes, which are used as building blocks in the field of materials science, particularly in the development of semiconductors . As such, future research may focus on its potential applications in the creation of new materials and technologies.

properties

IUPAC Name

2,5-dibromo-3-octadecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEZVCBCCSWUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-octadecylthiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Mao, Y Wang, BL Lucht - Journal of Polymer Science Part A …, 2004 - Wiley Online Library
Poly(3‐octadecylthiophene)s (P3OTs) were prepared via Grignard metathesis polymerization of 2,5‐dibromo‐3‐octadecylthiophene in the presence of palladium and nickel catalysts. …
Number of citations: 25 onlinelibrary.wiley.com
Y Wang, AA Mills, WB Euler, BL Lucht - Chemical communications, 2006 - pubs.rsc.org
Effect of residual monomer on the spectroscopic properties of polythiophenes - Chemical Communications (RSC Publishing) DOI:10.1039/B600793G Royal Society of Chemistry View …
Number of citations: 3 pubs.rsc.org

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